1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structure and potential therapeutic applications. This compound features a fused ring system combining cyclopentane and quinoline structures, with an amino group at the 9th position and a methyl group at the 7th position. Its molecular formula is C13H14N2, and it has a molecular weight of 198.26 g/mol. The compound is classified under the category of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and antitumor effects.
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- typically involves several key steps:
The reaction conditions must be optimized to achieve high yields and purity. Factors such as temperature, pressure, and solvent systems play significant roles in the efficiency of the synthesis. While detailed industrial production methods are not extensively documented, scaling up laboratory procedures would involve similar optimization strategies to ensure reproducibility and quality.
The molecular structure of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- can be described using various structural representations:
The compound exhibits a complex fused ring system that contributes to its chemical properties and biological activity. Its structural integrity allows for interactions with various biological targets, making it a subject of interest in drug design.
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- undergoes several types of chemical reactions:
These reactions can be utilized to create derivatives with enhanced or altered biological activities. For instance, modifications at specific positions on the quinoline ring may lead to compounds with improved potency against specific biological targets.
The mechanism of action for 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- primarily involves its role as an acetylcholinesterase inhibitor. By binding to the active site of this enzyme, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in treating neurodegenerative diseases such as Alzheimer's disease .
Property | Value |
---|---|
CAS Number | 53970-66-4 |
Melting Point | Not specified |
Solubility | Not specified |
Property | Value |
---|---|
Molecular Formula | C13H14N2 |
Molecular Weight | 198.26 g/mol |
IUPAC Name | 7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI | InChI=1S/C13H14N2/c1-8... |
These properties indicate that the compound possesses characteristics typical of organic heterocycles, which are often soluble in organic solvents but may have limited solubility in water .
The primary applications of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- lie in medicinal chemistry. Its potential as an acetylcholinesterase inhibitor makes it a candidate for developing treatments for cognitive disorders such as Alzheimer's disease. Additionally, its unique structural features may allow for further exploration in synthesizing novel compounds with enhanced biological activities .
Research continues to explore its efficacy and safety profiles as well as its potential roles in other therapeutic areas beyond neurodegeneration.
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5